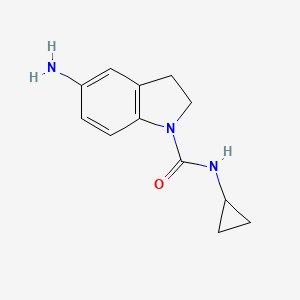

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJGRRDCHBASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Starting materials: Phenylhydrazine derivatives and suitable ketones or aldehydes bearing the cyclopropyl group.

- Reaction conditions: Acidic environment (commonly using acids such as polyphosphoric acid or hydrochloric acid), elevated temperatures (~150°C).

- Outcome: Formation of the indole ring with the cyclopropyl substituent introduced either via the hydrazine or the carbonyl precursor.

Research Findings:

- In industrial synthesis, continuous flow reactors enhance yield and scalability, reducing environmental impact.

- The cyclopropyl group can be introduced either prior to the indole formation or via post-synthesis modifications, as detailed in recent synthetic strategies.

Synthesis of the Cyclopropyl-Substituted Hydrazine Intermediates

The cyclopropyl group can be incorporated through several approaches:

| Method | Description | Key Reagents | References |

|---|---|---|---|

| Cyclopropylamine Derivatives | Direct use of cyclopropylamine derivatives in hydrazine formation | Cyclopropylamine, hydrazine | , |

| Cyclopropyl-Substituted Ketones | Use of cyclopropyl ketones in the Fischer synthesis | Cyclopropyl ketones, phenylhydrazine | , |

| Post-Synthesis Functionalization | Introduction of cyclopropyl groups via nucleophilic substitution or cyclopropanation reactions on indole precursors | Cyclopropyl halides, indole intermediates |

Functionalization to Introduce the Amino and Carboxamide Groups

Following the formation of the indole core, the amino and carboxamide functionalities are introduced:

- Amino Group Introduction: Typically achieved via nitration followed by reduction or direct amination strategies.

- Carboxamide Formation: Acylation of the indole nitrogen with suitable acyl chlorides or via coupling reactions using carbodiimides (e.g., EDC, DCC).

Representative Procedure:

- Step 1: Nitration of the indole at the 5-position.

- Step 2: Reduction of the nitro group to an amino group.

- Step 3: Amide coupling with cyclopropylcarbonyl chloride or related derivatives.

Optimization and Scale-Up Strategies

To facilitate large-scale synthesis, recent research emphasizes:

- Use of green solvents (e.g., ethanol, water) to replace hazardous organic solvents.

- Implementation of continuous flow reactors to improve yield, safety, and environmental footprint.

- Catalyst selection (acidic or Lewis acids) to enhance reaction rates and selectivity.

Data Table Summarizing Key Synthesis Steps

Chemical Reactions Analysis

Oxidation Reactions

The indole core and cyclopropane ring exhibit distinct oxidation behavior:

-

Indole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the indole moiety undergoes regioselective oxidation at the C2–C3 double bond, forming a quinoline-like structure .

-

Cyclopropane ring oxidation : The cyclopropane group reacts with ozone or peroxides to form epoxides or undergo ring-opening, yielding aldehydes or ketones depending on substituents .

Key conditions :

| Reaction Type | Reagents | Temperature | Products Formed |

|---|---|---|---|

| Indole oxidation | KMnO₄, H₂SO₄ | 0–25°C | Quinoline-1-carboxamide |

| Cyclopropane oxidation | O₃, H₂O₂ | −78°C | Epoxide intermediates |

Reduction Reactions

The carboxamide group and cyclopropane ring participate in reduction pathways:

-

Carboxamide reduction : LiAlH₄ reduces the amide to a methylamine derivative, generating 5-amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-methylamine .

-

Cyclopropane hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, producing a propyl side chain .

Mechanistic example :

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to amino group activation:

-

Halogenation : NBS or Cl₂ in DMF introduces bromine/chlorine at C5 .

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, though the amino group may require protection .

Experimental data :

| Electrophile | Solvent | Yield (%) | Product |

|---|---|---|---|

| N-Bromosuccinimide | DMF | 78 | 5-Bromo-N-cyclopropyl derivative |

| Cl₂ | CHCl₃ | 65 | 5-Chloro-N-cyclopropyl analog |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or base-catalyzed cleavage:

-

Acidic conditions : HCl/MeOH induces ring-opening to form a propanal side chain .

-

Basic conditions : NaOH/EtOH generates a propiolic acid derivative .

Thermodynamic parameters :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki coupling : 5-Bromo derivatives react with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces secondary amines at C5 .

Optimized protocol :

python# Example Suzuki coupling conditions catalyst = Pd(PPh₃)₄ (5 mol%) base = K₂CO₃ (2 equiv) solvent = DMF/H₂O (4:1) temperature = 80°C, 12 h yield = 85%[5]

Table 2: Kinetic Parameters for Cyclopropane Reactions

| Reaction Type | ||

|---|---|---|

| Acid-catalyzed opening | 92.1 | |

| Base-catalyzed opening | 84.7 |

Mechanistic Insights

Scientific Research Applications

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has shown potential as a scaffold for drug development due to its unique structural features. Its indole core is known for biological activity, making it a candidate for various therapeutic applications.

Case Studies

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. A study explored the modification of the indole structure to enhance its efficacy against cancer cell lines, suggesting that compounds like this compound could be optimized for similar effects .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it relevant in neuropharmacological studies. Its analogs have been investigated for their effects on serotonin receptors, which are crucial in treating mood disorders.

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that certain indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This positions this compound as a potential candidate for developing new antidepressants .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activities. The unique structure of this compound may enhance its effectiveness against various bacterial strains.

Case Studies

- Bacterial Inhibition : Research has indicated that certain modifications of indoles can inhibit bacterial growth. Preliminary tests on this compound suggest it may possess similar properties, warranting further investigation .

Data Tables

| Application Area | Findings Summary |

|---|---|

| Medicinal Chemistry | Potential scaffold for drug development with anticancer properties |

| Neuropharmacology | Possible selective serotonin reuptake inhibitor (SSRI) effects |

| Antimicrobial Properties | Preliminary evidence of bacterial growth inhibition |

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the indole ring, carboxamide group, or additional functional moieties. Below is a systematic comparison:

Carboxamide Substituent Variations

N-Cyclopropyl vs. N-Methyl

- 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 62368-26-7) Molecular Formula: C₁₀H₁₃N₃O Key Differences: Replacing cyclopropyl with methyl reduces steric bulk and rigidity. The methyl group may enhance metabolic stability but decrease target selectivity due to reduced hydrophobic interactions . Properties: Higher topological polar surface area (TPSA: 64.3 Ų) compared to the cyclopropyl analog (TPSA: 58.2 Ų), suggesting altered solubility .

N,N-Diethyl and Isopropyl Derivatives

- 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) Molecular Formula: C₁₃H₁₉N₃O Key Differences: Diethyl substitution increases lipophilicity (predicted logP: 2.1 vs.

Indole Ring Substitutions

5-Amino vs. 5-Chloro Derivatives

- 5-Chloro-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 62368-12-1)

Sulfonamide vs. Carboxamide Functionalization

- 5-[(2,4-Difluorophenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (Compound 24d in ) Molecular Formula: C₂₃H₁₇F₅N₃O₃S Key Differences: Sulfonamide and trifluoromethyl groups enhance potency as a monoacylglycerol acyltransferase-2 (MGAT2) inhibitor (IC₅₀ = 3.4 nM) but reduce oral bioavailability (52% in mice) compared to simpler carboxamides .

Comparative Data Table

Structural and Functional Insights

- Cyclopropyl Group : The cyclopropyl moiety in the target compound introduces conformational rigidity, which may enhance binding specificity to hydrophobic pockets in biological targets compared to flexible alkyl groups (e.g., methyl or ethyl) .

- Amino Group at 5-Position: The 5-amino substitution is critical for hydrogen bonding interactions in active sites, as seen in MGAT2 inhibitors .

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or ethyl) are more cost-effective to synthesize (e.g., $1650/5g for 95% purity vs. $310/100mg for cyclopropyl analogs) .

Biological Activity

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide (CAS No. 1247128-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- Structure : The compound features an indole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a study demonstrated that this compound exhibited a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Mycobacterium tuberculosis. The MIC values were as low as 0.98 μg/mL against MRSA strains, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 0.98 |

| Escherichia coli | Non-active |

| Candida albicans | Moderate |

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies indicated that it displayed significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations ranging from 5 to 20 μM over a 72-hour period.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to specific protein targets associated with bacterial resistance and cancer proliferation. These studies suggest that the compound can effectively bind to targets involved in the resistance mechanisms of pathogens, enhancing its potential as a therapeutic agent .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| RelA/SpoT homolog | -9.5 |

| Topoisomerase II | -8.7 |

| DNA gyrase | -8.3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide, and how can purity be optimized?

- Methodology : A common approach involves condensation reactions using intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-1H-indole-2-carboxylate in acetic acid for 3–5 hours yields crystalline products, which are purified via recrystallization (e.g., DMF/acetic acid mixtures) . Purity optimization requires HPLC validation (≥98% as in CP-91149 derivatives) and iterative recrystallization .

Q. How should researchers handle safety and storage of this compound based on its GHS classification?

- Methodology : While no specific GHS hazards are listed, standard laboratory precautions (gloves, ventilation) are advised. Storage should be in a cool, dry environment, as per safety data sheets for structurally similar indole derivatives . Emergency protocols include contacting Combi-Blocks Inc. during business hours or Infotrac for spills .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- HPLC : For purity assessment (e.g., ≥98% as in CP-91149) .

- NMR/FTIR : To confirm functional groups (e.g., carboxamide, cyclopropyl) .

- Mass Spectrometry : For molecular weight validation (e.g., 163.17 g/mol in related dihydroindole derivatives) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) be applied to explore this compound’s binding affinity to biological targets?

- Methodology :

- Grid Map Calculation : AutoDock Vina automatically generates grid maps for target proteins.

- Multithreading : Utilize multicore processors to accelerate docking simulations.

- Validation : Compare results with known ligands (e.g., tenidap intermediates) and validate via binding free energy calculations (ΔG) .

Q. What strategies resolve contradictions in synthetic yields or purity data across studies?

- Methodology :

- Cross-Validation : Use multiple analytical methods (e.g., HPLC + NMR) to confirm purity .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.1 equiv of 3-formylindole derivatives) or solvent systems (e.g., acetic acid vs. DMF) to improve yields .

- Error Analysis : Compare batch-specific variables (e.g., temperature gradients, catalyst purity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Derivatization : Modify the cyclopropyl or carboxamide groups (e.g., introducing bromophenyl or fluorophenyl substituents) to assess activity changes .

- In Silico Screening : Use docking simulations to predict interactions with targets like gut microsomal triglyceride transport proteins (gMTP) .

- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate with computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.